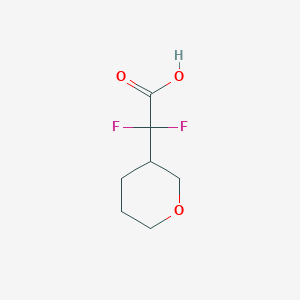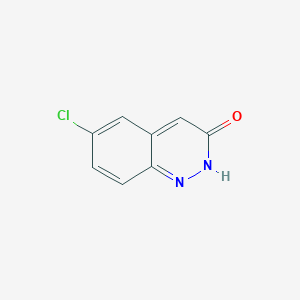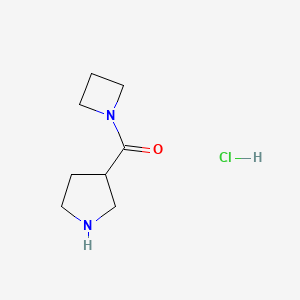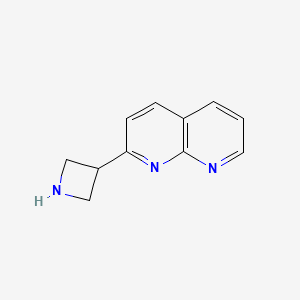
Methyl 4-(thiophen-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(thiophen-3-yl)butanoate: is an organic compound with the molecular formula C9H12O2S. It is a derivative of butanoic acid, where the butanoate group is substituted with a thiophene ring at the third position. This compound is of interest due to its unique chemical structure, which combines the properties of both the butanoate and thiophene moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize Methyl 4-(thiophen-3-yl)butanoate involves the esterification of 4-(thiophen-3-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of thiophene with butanoyl chloride, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-(thiophen-3-yl)butanoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride for reduction of the ester group.
Substitution: Halogens (e.g., bromine) for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(thiophen-3-yl)butanol.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(thiophen-3-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 4-(thiophen-3-yl)butanoate is primarily related to its chemical structure. The thiophene ring can interact with various biological targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release the active thiophene moiety, which can then exert its effects on molecular targets.
Comparación Con Compuestos Similares
Methyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring at the second position.
Ethyl 4-(thiophen-3-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl 4-(thiophen-3-yl)butanoate is unique due to the specific positioning of the thiophene ring and the length of the carbon chain, which can influence its reactivity and biological activity. The combination of the butanoate and thiophene moieties provides a distinct set of chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
122417-23-6 |
|---|---|
Fórmula molecular |
C9H12O2S |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
methyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)4-2-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 |
Clave InChI |
OVGQHSQVDXREMA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)











![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)
